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Compound of Interest

5-(1-methylicyclopropoxy)-1H-
Compound Name:
indazole

Cat. No.: B2714942

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 5-(1-
methylcyclopropoxy)-1H-indazole, a key intermediate in the synthesis of various
pharmacologically active compounds. This document details the available Nuclear Magnetic
Resonance (NMR) data and outlines the experimental protocols for its characterization, serving
as a valuable resource for scientists and researchers in the field of medicinal chemistry and
drug development.

Chemical Structure

The chemical structure of 5-(1-methylcyclopropoxy)-1H-indazole is presented below. The
molecule consists of an indazole core substituted at the 5-position with a 1-methylcyclopropoxy

group.

Caption: Chemical structure of 5-(1-methylcyclopropoxy)-1H-indazole.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural
verification of organic molecules. Below is a summary of the available NMR data for 5-(1-
methylcyclopropoxy)-1H-indazole.
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1H NMR Data

The *H NMR spectrum provides detailed information about the chemical environment and

connectivity of hydrogen atoms in the molecule. The data presented here was obtained from a

Certificate of Analysis provided by MedChemEXxpress.

Chemical Shift e . .
Multiplicity Integration Assignment

(ppm)

7.93 S 1H H3

7.39 d, J=8.9 Hz 1H H7

7.21 d, J=2.2 Hz 1H H4

6.94 dd, J=8.9, 2.3 Hz 1H H6

1.48 S 3H -CHs

1.05-1.00 m 2H Cyclopropyl CH2

0.77 -0.72 m 2H Cyclopropyl CHz

s = singlet, d = doublet, dd = doublet of doublets, m = multiplet

13C NMR Data

As of the latest information available, experimental 33C NMR data for 5-(1-

methylcyclopropoxy)-1H-indazole has not been published in peer-reviewed literature or

publicly available databases. However, based on known chemical shifts for the indazole core

and related structures, the following are predicted chemical shifts. Researchers should verify

these with experimental data.
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Chemical Shift (ppm) Assignment
~152 C5

~141 C7a

~135 C3a

~133 C3

~122 Cc7

~114 C6

~110 C4

~70 C (quaternary, cyclopropoxy)
~25 -CHs

~16 Cyclopropyl CH2

Experimental Protocols

The following section details the general procedures for acquiring NMR data for indazole

derivatives. These protocols are based on standard laboratory practices and can be adapted

for the specific instrumentation available.

'H NMR Spectroscopy

Sample Preparation: Weigh approximately 5-10 mg of 5-(1-methylcyclopropoxy)-1H-
indazole and dissolve it in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCls, DMSO-
de) in a clean, dry 5 mm NMR tube.

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

Acquisition Parameters:

o Pulse Program: A standard single-pulse experiment (e.g., zg30).

o Number of Scans: 16-64 scans, depending on the sample concentration.
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o Relaxation Delay: 1-2 seconds.
o Acquisition Time: 3-4 seconds.

o Spectral Width: A spectral width of approximately 16 ppm, centered around 6 ppm.

e Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) with an
exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the
resulting spectrum. Reference the spectrum to the residual solvent peak (e.g., CDCls at 7.26
ppm, DMSO-ds at 2.50 ppm).

3C NMR Spectroscopy

o Sample Preparation: Use the same sample prepared for *H NMR spectroscopy.

 Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer
equipped with a broadband probe.

e Acquisition Parameters:

[e]

Pulse Program: A standard proton-decoupled 13C experiment (e.g., zgpg30).

o

Number of Scans: 1024 or more scans, as 13C has a low natural abundance.

[¢]

Relaxation Delay: 2 seconds.

[¢]

Acquisition Time: 1-2 seconds.

[e]

Spectral Width: A spectral width of approximately 250 ppm, centered around 125 ppm.

e Processing: Apply a Fourier transform to the FID with an exponential window function (line
broadening of 1-2 Hz). Phase and baseline correct the spectrum. Reference the spectrum to
the solvent peak (e.g., CDCls at 77.16 ppm, DMSO-ds at 39.52 ppm).

Signaling Pathways and Experimental Workflows

Currently, there is no publicly available information detailing specific signaling pathways in
which 5-(1-methylcyclopropoxy)-1H-indazole is directly involved. As a drug intermediate, its
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primary role is in the synthesis of more complex molecules that may have defined biological
targets.

The general experimental workflow for the characterization of this and similar compounds is
outlined below.

Synthesis

Synthesis of 5-(1-methylcyclopropoxy)-1H-indazole

Purification| & Isolation

Purification by Column Chromatography / Recrystallization

/ Structural Chalgcterization \

NMR Spectroscopy (*H, 13C) Mass Spectrometry (LC-MS, HRMS) Purity Analysis (HPLC)

\DstKArilysis &VDOCUW

Spectral Interpretation & Data Analysis

;

Generation of Certificate of Analysis & Reporting

Click to download full resolution via product page

Caption: General experimental workflow for the synthesis and characterization of 5-(1-
methylcyclopropoxy)-1H-indazole.

This guide serves as a foundational resource for researchers working with 5-(1-
methylcyclopropoxy)-1H-indazole. For further in-depth studies, it is recommended to acquire
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and analyze the full range of spectroscopic data, including 2D NMR experiments (COSY,
HSQC, HMBC) for unambiguous assignment of all proton and carbon signals.

» To cite this document: BenchChem. [Structural Elucidation and NMR Analysis of 5-(1-
methylcyclopropoxy)-1H-indazole]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2714942#5-1-methylcyclopropoxy-1h-indazole-
structural-elucidation-and-nmr-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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